4-(7-Chloro-1,3-benzothiazol-2-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(7-chloro-1,3-benzothiazol-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-10-2-1-3-11-12(10)17-13(16-11)8-4-6-9(15)7-5-8/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKZSJHNHFBPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC(=N2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(7-Chloro-1,3-benzothiazol-2-yl)aniline chemical structure and properties
Topic: Chemo-Structural Analysis and Therapeutic Potential of 4-(7-Chloro-1,3-benzothiazol-2-yl)aniline Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The "C7-Chloro" Advantage
The molecule This compound represents a critical pharmacophore in the study of antiproliferative agents and neurodegenerative disease probes. Belonging to the privileged class of 2-(4-aminophenyl)benzothiazoles (2-4-APBs), this specific isomer incorporates a chlorine atom at the 7-position of the benzothiazole ring.
While the parent 2-4-APB scaffold is renowned for its potent, selective activity against specific breast and ovarian cancer cell lines (e.g., MCF-7, IGROV-1) via CYP1A1 bioactivation, the 7-chloro substituent introduces distinct physicochemical alterations:
-
Metabolic Blockade: It sterically and electronically impedes metabolic oxidation at the C7 position, a common site for Phase I metabolism in unsubstituted benzothiazoles.
-
Lipophilicity Modulation: The halogen increases the logP, enhancing blood-brain barrier (BBB) permeability—a crucial feature for its secondary application as an amyloid-beta (Aβ) imaging agent and 17β-HSD10 inhibitor in Alzheimer’s research.
Chemical Structure & Physicochemical Profile[1][2][3][4]
Structural Identity
The molecule consists of a benzothiazole fused ring system connected at the C2 position to a 4-aniline moiety. The "push-pull" electronic system—created by the electron-donating amine (-NH2) and the electron-withdrawing benzothiazole/chloro group—imparts significant fluorescence properties (large Stokes shift).
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₉ClN₂S |
| Molecular Weight | 260.74 g/mol |
| Predicted LogP | 4.2 – 4.6 (High Lipophilicity) |
| pKa (Conj. Acid) | ~2.5 (Benzothiazole N); ~4.0 (Aniline NH₂) |
| H-Bond Donors | 1 (Aniline -NH₂) |
| H-Bond Acceptors | 2 (Benzothiazole N, S) |
| Fluorescence |
Electronic Effects of 7-Substitution
In the benzothiazole numbering system (S=1, N=3), the 7-position is adjacent to the sulfur atom.
-
Inductive Effect (-I): The chlorine atom withdraws electron density from the benzene ring, slightly lowering the pKa of the heterocyclic nitrogen compared to the non-chlorinated parent.
-
Steric Effect: The 7-Cl group creates steric bulk near the sulfur, potentially influencing binding modes in the narrow hydrophobic pockets of enzymes like 17β-HSD10 .
Synthesis Strategies
To ensure regiochemical purity, modern medicinal chemistry prefers transition-metal catalyzed couplings over traditional oxidative condensations (e.g., Jacobson cyclization), which often yield inseparable mixtures of isomers when using substituted anilines.
Preferred Route: Suzuki-Miyaura Cross-Coupling
This route guarantees the position of the chlorine atom by using a pre-functionalized benzothiazole core.
Reaction Logic:
-
Precursor A: 2,7-Dichlorobenzothiazole. The C2-chlorine is highly labile to oxidative addition by Palladium due to the electron-deficient nature of the thiazole ring.
-
Precursor B: 4-Aminophenylboronic acid pinacol ester.
-
Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
Synthesis Workflow Diagram (DOT)
Caption: Regioselective synthesis pathway utilizing 2-amino-6-chlorobenzenethiol to establish the 7-chloro substitution pattern, followed by Suzuki coupling.
Biological Mechanisms & Applications[5]
Antitumor Activity: The CYP1A1 Bioactivation Pathway
Like its parent compound (CJM 126) and fluorinated analogs (Phortress/5F 203), the 7-chloro derivative acts as a prodrug .
-
Sequestration: The molecule is rapidly taken up by sensitive cancer cells (breast MCF-7, renal TK-10).
-
AhR Binding: It binds to the Aryl Hydrocarbon Receptor (AhR), translocating to the nucleus.
-
CYP Induction: This complex induces the expression of CYP1A1.
-
Bioactivation: CYP1A1 hydroxylates the molecule (typically at the amine nitrogen or ortho-carbon), generating a reactive electrophilic species (nitrenium ion) that forms covalent DNA adducts, leading to apoptosis.
Neurodegenerative Disease: 17β-HSD10 Inhibition
Recent research highlights 7-chlorobenzothiazol-2-yl derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) . This mitochondrial enzyme interacts with amyloid-beta (Aβ) peptide, exacerbating mitochondrial dysfunction in Alzheimer's.
-
Mechanism: The 7-chloro group enhances hydrophobic interaction within the enzyme's binding pocket, while the benzothiazole core acts as a scaffold to orient the phenyl ring for pi-stacking.
Mechanism of Action Diagram (DOT)
Caption: The "Suicide Substrate" mechanism where the drug induces the very enzyme (CYP1A1) responsible for converting it into a toxic DNA-damaging agent.
Experimental Protocol: Suzuki Coupling Synthesis
Objective: Synthesis of this compound from 2,7-dichlorobenzothiazole.
Materials
-
2,7-Dichlorobenzothiazole (1.0 equiv)
-
4-Aminophenylboronic acid pinacol ester (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)
-
Dimethoxyethane (DME) (degassed)
Methodology
-
Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2,7-dichlorobenzothiazole (1.0 mmol) and the boronate ester (1.2 mmol).
-
Solvent Addition: Add DME (10 mL) and stir until dissolved. Degas the solution by bubbling nitrogen for 10 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) under a positive pressure of nitrogen.
-
Base Addition: Add the degassed Na₂CO₃ solution (2.0 mL).
-
Reaction: Seal the flask and heat to 90°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The product will be highly fluorescent under UV (365 nm).
-
Work-up: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexanes).
-
Validation:
-
¹H NMR (DMSO-d₆): Look for the characteristic benzothiazole protons. The 7-Cl substitution pattern will show a specific splitting (doublet-doublet) for the remaining protons on the benzothiazole ring (H4, H5, H6).
-
MS (ESI): m/z 261.0 [M+H]⁺.
-
References
-
Bradshaw, T. D., et al. (1998). "In vitro evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles." British Journal of Cancer, 77(5), 745–752. Link
-
Hroch, L., et al. (2016). "Benzothiazoles with therapeutic potential for Alzheimer's disease: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters, 26(15), 3675-3678. Link
-
Chua, M. S., et al. (1999). "Antitumor benzothiazoles. 7. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo." Journal of Medicinal Chemistry, 42(3), 381-392. Link
-
Hroch, L., et al. (2020).[1] "Benzothiazolyl Ureas are Low Micromolar and Uncompetitive Inhibitors of 17β-HSD10 with Implications to Alzheimer’s Disease Treatment."[2] International Journal of Molecular Sciences, 21(6), 2059.[1] Link
-
Mortimer, C. G., et al. (2006). "Antitumor benzothiazoles. 26. 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines." Journal of Medicinal Chemistry, 49(1), 179-185. Link
Sources
7-Chloro-Substituted Benzothiazole Anilines: Structural Pharmacology & Therapeutic Applications
Executive Summary
This technical guide analyzes the medicinal chemistry and biological profile of 7-chloro-N-phenylbenzo[d]thiazol-2-amines (7-chloro-substituted benzothiazole anilines). While the benzothiazole scaffold is a privileged structure in drug discovery, the specific introduction of a chlorine atom at the C7 position confers unique physicochemical properties—enhanced lipophilicity and metabolic resistance—that distinctively modulate biological activity. This document synthesizes structure-activity relationships (SAR), mechanistic pathways (specifically ROS-mediated apoptosis), and validated experimental protocols for researchers in oncology and antimicrobial drug development.
Chemical Rationale & Structure-Activity Relationship (SAR)
The pharmacological potency of 7-chloro-substituted benzothiazole anilines is not accidental; it is a result of precise electronic and steric engineering.
The 7-Chloro Substituent Effect
In unsubstituted benzothiazoles, the C6 and C7 positions are susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
Metabolic Blockade: Substituting C7 with Chlorine (
) blocks this metabolic soft spot, prolonging the half-life ( ) of the molecule in vivo. -
Electronic Modulation: Chlorine is an electron-withdrawing group (EWG) via induction but electron-donating via resonance. At C7, it modulates the electron density of the nitrogen at position 3, subtly influencing the pKa and hydrogen-bonding capability of the scaffold.
-
Lipophilicity (
): The 7-Cl modification increases the partition coefficient, facilitating passive diffusion across the lipid bilayer of cancer cells and bacterial membranes.
The Aniline Linker
The secondary amine (-NH-) connecting the benzothiazole core to the phenyl ring acts as a critical hydrogen bond donor. This moiety is essential for binding to the ATP-binding pockets of kinase targets (e.g., EGFR, PI3K) and DNA minor grooves.
Visualization: Pharmacophore Map
The following diagram illustrates the core pharmacophore and the specific role of the 7-chloro substitution.
Figure 1: Pharmacophore analysis of 7-chloro-benzothiazole anilines highlighting structural contributions to bioactivity.
Biological Profiles & Therapeutic Potential[1][2][3][4][5][6][7][8][9]
Anticancer Activity
The primary therapeutic application of 7-chloro-benzothiazole anilines lies in oncology. These compounds function as multi-target agents , primarily inducing apoptosis via the intrinsic mitochondrial pathway.
-
Cytotoxicity: These derivatives exhibit potent cytotoxicity against breast (MCF-7), cervical (HeLa), and colorectal (HCT-116) cancer cell lines. The 7-chloro substitution often shifts IC50 values from the micromolar (
) range down to the nanomolar ( ) range compared to unsubstituted analogs [1, 2]. -
Cell Cycle Arrest: Treatment leads to the accumulation of cells in the sub-G1 phase , indicating DNA fragmentation and apoptosis [7].
Antimicrobial Activity
While less potent than their anticancer effects, 7-chloro derivatives show specificity against Gram-positive bacteria (S. aureus, B. subtilis). The mechanism involves the inhibition of DNA gyrase, where the planar benzothiazole ring intercalates into bacterial DNA, and the 7-Cl group stabilizes the complex within the enzyme's binding pocket [11, 14].
Quantitative Data Summary
Table 1: Representative Biological Activity Ranges
| Target / Cell Line | Activity Type | Metric | Typical Range (7-Cl analogs) | Reference Basis |
| MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | 0.5 - 5.0 | [1, 6] |
| HeLa (Cervical Cancer) | Cytotoxicity | IC50 | < 50 | [2] |
| S. aureus (Gram +) | Antibacterial | MIC | 12.5 - 50 | [11, 14] |
| DNA Gyrase | Enzyme Inhibition | IC50 | 0.8 - 2.5 | [3] |
Mechanism of Action: The ROS-Mitochondrial Axis
The most authoritative research suggests that 7-chloro-benzothiazole anilines do not merely inhibit a single protein; they trigger a catastrophic oxidative event within the tumor cell.
-
Cellular Entry: The lipophilic 7-Cl group facilitates rapid entry.
-
ROS Generation: The compound interferes with the Electron Transport Chain (ETC), leading to a surge in Reactive Oxygen Species (ROS).
-
Mitochondrial Collapse: High ROS levels trigger the opening of the Mitochondrial Permeability Transition Pore (MPTP).
-
Apoptosome Formation: Cytochrome c is released into the cytosol, binding with Apaf-1 and Pro-Caspase 9.
-
Execution: Activation of Caspase-3 leads to chromatin condensation and cell death.
Figure 2: Signal transduction pathway showing ROS-mediated mitochondrial apoptosis and PI3K inhibition.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized for 7-chloro-benzothiazole derivatives.
Synthesis: Oxidative Cyclization (Hugerschoff-like)
This method is preferred over the Jacobson cyclization for 7-chloro derivatives due to higher yields and milder conditions.
Reagents: 3-chloro-aniline (starting material), Potassium thiocyanate (KSCN), Bromine (
-
Thiourea Formation: Dissolve 3-chloro-aniline in glacial acetic acid. Add KSCN and stir at room temperature for 1 hour.
-
Cyclization: Cool the solution to 0-5°C. Add bromine dropwise (highly exothermic). The 7-chloro substituent directs cyclization to the ortho position.
-
Workup: Neutralize with ammonia. The precipitate is the 2-amino-7-chlorobenzothiazole intermediate.
-
Coupling: Reflux the intermediate with the appropriate aryl aldehyde or halide to form the final aniline derivative [11, 12].
Bioassay: MTT Cytotoxicity Screen
Self-Validating Logic: This assay relies on mitochondrial succinate dehydrogenase activity. Since the MoA involves mitochondrial disruption, this assay is both a readout of viability and a preliminary confirmation of the target organelle.
Step-by-Step Protocol:
-
Seeding: Plate MCF-7 or HeLa cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment:
-
Dissolve 7-chloro-benzothiazole aniline in DMSO (Stock: 10 mM).
-
Prepare serial dilutions (0.1, 1, 10, 50, 100
) in culture media. -
Control: Vehicle control (0.1% DMSO max) and Positive Control (Doxorubicin or Cisplatin).
-
-
Incubation: Treat cells for 48 hours at 37°C, 5%
. -
MTT Addition: Add
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Note: Viable mitochondria will reduce yellow MTT to purple formazan. -
Solubilization: Aspirate media carefully. Add
DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Future Outlook
The 7-chloro-benzothiazole aniline scaffold is evolving beyond simple cytotoxics. Current trends indicate a shift toward Hybrid Pharmacophores :
-
Platinum Complexes: Conjugating these anilines with Pt(II) to create dual-action DNA crosslinkers (cisplatin-like) that also inhibit kinases [13].
-
Theranostics: Utilizing the intrinsic fluorescence of the benzothiazole core for simultaneous imaging and treatment of tumors.
References
-
Kim, J., et al. (2025).[1] The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences. Link
-
Kamboj, P., et al. (2024).[2][1][3] Benzothiazole‐based apoptosis inducers: A comprehensive overview and future prospective. Archiv der Pharmazie. Link
-
BenchChem. (2025).[4] Unraveling the Molecular Mysteries: A Comparative Guide to the Mechanism of Action of Benzothiazole Derivatives. Link
-
RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. Royal Society of Chemistry. Link
-
Kumbhare, et al. (2025).[5][6] Benzothiazole derivatives as anticancer agents. PMC - NIH. Link
-
Semantic Scholar. (2025). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Link
-
Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology. Link
-
Taylor & Francis. (2025). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
FLORE. (2019). Benzothiazole derivatives as anticancer agents. University of Florence. Link
-
ResearchGate. (2025). Synthesis of some substituted benzothiazole derivatives and its biological activities. Link
-
ResearchGate. (2025). Synthesis and biological activity of 6-fluoro-7-(substituted)-(2-N-p-anilino sulphonamido) benzothiazoles. Link
-
MDPI. (2025). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes. Molecules. Link
-
Yadav, Y.C., et al. (2016).[5] Antimicrobial activity of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. ResearchGate. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 3. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Pharmacophore Analysis of Benzothiazol-2-yl Aniline Derivatives: A Structural & Functional Deconstruction
Topic: Pharmacophore Analysis of Benzothiazol-2-yl Aniline Derivatives Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
The benzothiazol-2-yl aniline (BTA) scaffold represents a privileged structure in medicinal chemistry, distinguished by its planar architecture and electronic versatility. While historically recognized for its DNA-intercalating properties (exemplified by the clinical candidate Phortress), recent pharmacophore modeling has repositioned this moiety as a potent kinase inhibitor (EGFR, VEGFR, p56lck) and an antimicrobial agent.
This technical guide deconstructs the BTA pharmacophore, moving beyond simple structure-activity relationships (SAR) to a 3D-spatial analysis of the steric and electronic features required for high-affinity target binding. We provide a validated workflow for modeling these derivatives, ensuring that computational predictions translate into viable bench-side candidates.
Chemical Architecture & Pharmacophoric Signatures[1][2]
To model the BTA scaffold effectively, one must first understand its intrinsic electronic landscape. The molecule is not merely two aromatic systems linked by a bond; it is a conjugated push-pull system.
The Core Pharmacophore
The BTA scaffold consists of a benzothiazole fused ring system linked at the C2 position to an aniline moiety.[1]
-
Feature A (H-Bond Acceptor): The endocyclic nitrogen (
) of the benzothiazole ring. In kinase inhibitors, this often interacts with the hinge region (e.g., Met793 in EGFR). -
Feature B (Hydrophobic/Aromatic): The fused benzene ring of the benzothiazole.[2][3] This provides
- stacking interactions, critical for intercalating between DNA base pairs or slotting into hydrophobic pockets (e.g., the ATP-binding site). -
Feature C (H-Bond Donor/Vector): The aniline nitrogen. In its unsubstituted form, it acts as a donor. However, in optimized drugs, this nitrogen often serves as a vector for attaching solubilizing groups or bulky moieties to access the ribose-binding pocket or solvent front.
Structural Rigidity & Planarity
The C2-C1' bond connecting the benzothiazole and aniline rings allows for rotation, but conjugation favors a planar conformation.
-
Critical Insight: When modeling, do not assume a fixed planar conformation if ortho-substituents are present on the aniline ring. Steric clash can induce a twist angle (
), disrupting planarity but potentially improving fit in globular protein pockets compared to flat DNA intercalation sites.
Technical Workflow: Pharmacophore Modeling
This protocol outlines a self-validating system for generating high-quality pharmacophore models for BTA derivatives.
Diagram: The Modeling Pipeline
The following diagram illustrates the logical flow from dataset curation to model validation.
Figure 1: Iterative workflow for pharmacophore generation. Note the feedback loop from Validation to Dataset refinement.
Protocol Details
Step 1: Dataset Curation & Preparation
-
Selection: Gather a training set of at least 15-20 BTA derivatives with known
values spanning 3-4 orders of magnitude. -
Decoy Set: Generate a decoy set using the DUD-E (Directory of Useful Decoys) methodology. Decoys must match the physical properties (MW, LogP) of active BTAs but differ in topology.
-
Protonation: The benzothiazole nitrogen is weakly basic (
), but the aniline nitrogen ( ) can be protonated at acidic pH. Standardize to pH 7.4 ; usually, the neutral form is the active species for membrane permeation, though the protonated form may bind DNA.
Step 2: Conformer Generation
-
Method: Use a Systematic Search or Stochastic (Monte Carlo) method.
-
Constraint: Apply a torsion constraint on the C2-C1' bond if targeting DNA (force planarity). Release this constraint for kinase targets to allow exploring twisted conformers.
-
Energy Window: Discard conformers
kcal/mol above the global minimum to avoid biologically irrelevant shapes.
Step 3: Alignment & Feature Extraction
-
Alignment: Do not align solely by atom position. Use feature-based alignment (aligning HBA to HBA, Hydrophobic to Hydrophobic). This accounts for "scaffold hopping" where different chemical groups exert the same field effects.
-
Common Features: A valid BTA model typically requires:
-
One HBA (Benzothiazole N).
-
Two Hydrophobic regions (Benzothiazole ring + Aniline ring).
-
One HBD (Aniline NH, if unsubstituted) OR One Excluded Volume (if analyzing steric limits of the binding pocket).
-
Case Study Analysis: Kinase Inhibition vs. DNA Intercalation
The pharmacophore requirements for BTA derivatives differ drastically depending on the biological target.
Target A: DNA Intercalation (e.g., Antitumor Agents)
-
Mechanism: The planar BTA system slides between DNA base pairs.
-
Pharmacophore Requirement:
-
Strict Planarity: Essential.
-
Hydrophobic Field: Extensive, covering the entire fused system.
-
Positive Ionizable Feature: Often required on a side chain to interact with the negatively charged phosphate backbone (e.g., the amino side chain in Phortress).
-
Target B: Kinase Inhibition (e.g., EGFR, Src)
-
Mechanism: ATP-competitive inhibition.
-
Pharmacophore Requirement:
-
H-Bond Acceptor: The benzothiazole N interacts with the hinge region backbone NH.
-
Steric Fit: The aniline ring often sits in the "sugar pocket."
-
Twist: A non-planar conformation may be preferred to fit the gatekeeper residue.
-
Diagram: Interaction Map (Kinase Mode)
The following diagram visualizes the specific interactions of a BTA derivative within a generic kinase ATP-binding pocket.
Figure 2: Pharmacophoric interaction map of a BTA derivative in a kinase active site. The H-bond at the hinge region is the "anchor" interaction.
Quantitative Data & Validation Metrics
A pharmacophore model is only as good as its predictive power. When publishing or reporting BTA models, the following metrics are mandatory.
Table 1: Essential Validation Metrics for BTA Pharmacophore Models
| Metric | Definition | Target Value | Interpretation |
| GH Score (Goodness of Hit) | > 0.6 | Indicates a model that effectively separates active BTA compounds from decoys. | |
| Enrichment Factor (EF) | > 10 | The model is 10x better at finding actives than random selection. | |
| RMSD | Root Mean Square Deviation of aligned features | < 1.0 Å | Low RMSD implies the pharmacophore fits the training set tightly. |
- : Hits that are active.[2][4][5]
- : Total hits retrieved.
- : Total actives in database.
- : Total entries in database.
- : Total hits.
Experimental Protocols
In Silico Protocol: Model Generation (Example using LigandScout/MOE)
-
Import Structures: Load 20 active BTA derivatives (
). -
Generate Conformers: Use the "Best" setting (max 200 conformers per molecule).
-
Cluster Analysis: Cluster molecules by structural similarity to ensure the training set is diverse (e.g., different aniline substitutions).
-
Pharmacophore Creation: Select the 5 most active compounds. Generate a "Shared Feature" pharmacophore.
-
Refinement: Manually remove features that are not present in at least 80% of the active set.
-
Screening: Screen the resulting model against the decoy set. If false positives are high, add "Excluded Volume" spheres to the model to represent receptor walls.
Biological Validation: Fluorescence Displacement Assay
To validate the DNA-binding pharmacophore experimentally:
-
Reagent: Calf Thymus DNA (CT-DNA) and Ethidium Bromide (EtBr).
-
Baseline: Measure fluorescence of EtBr-DNA complex (Excitation: 525 nm, Emission: 600 nm).
-
Titration: Add increasing concentrations of the BTA derivative.
-
Result: A decrease in fluorescence indicates the BTA is displacing EtBr, confirming the planar pharmacophore hypothesis.
References
-
Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Source: Pharmaceuticals (Basel), 2021.[6] URL:[Link]
-
Benzothiazole Derivatives as Promising Candidates for Anticancer Drug Development. Source: IFTM University, 2024. URL:[Link] (General institutional link provided as specific paper landing page is dynamic).
-
Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors. Source: Journal of Medicinal Chemistry, 2015.[2] URL:[Link]
-
3D-QSAR and Pharmacophore Identification of Benzothiazole Derivatives as Potential p56lck Inhibitors. Source: Letters in Drug Design & Discovery, 2018. URL:[Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Source: RSC Advances, 2021. URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. iftmuniversity.ac.in [iftmuniversity.ac.in]
- 3. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 2-(4-aminophenyl)-6-chlorobenzothiazole via Polyphosphoric Acid-Catalyzed Condensation
Abstract
The 2-arylbenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent antitumor and antimicrobial properties.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(4-aminophenyl)-6-chlorobenzothiazole, a key intermediate in drug discovery programs. The synthesis is achieved through a direct, one-pot condensation reaction of 2-amino-4-chlorobenzenethiol and p-aminobenzoic acid. This guide details the reaction mechanism, a step-by-step experimental protocol, safety considerations, and characterization methods, designed to ensure reproducibility and high-purity yields for researchers in synthetic and medicinal chemistry.
Introduction and Scientific Principle
The synthesis of 2-substituted benzothiazoles is a cornerstone reaction in heterocyclic chemistry. One of the most robust and widely used methods is the condensation of an o-aminothiophenol with a carboxylic acid or its derivative.[4][5] This reaction is typically facilitated by a dehydrating agent and catalyst, with polyphosphoric acid (PPA) being a particularly effective medium. PPA serves a dual role as both a solvent and a Brønsted acid catalyst, promoting the formation of the key amide intermediate and subsequent intramolecular cyclization and dehydration to yield the benzothiazole ring system.[6][7]
The target molecule, 2-(4-aminophenyl)-6-chlorobenzothiazole, is of particular interest due to its structural analogy to compounds that have demonstrated significant selective activity against various cancer cell lines.[8][9][10] The protocol described herein utilizes a high-temperature condensation in PPA, a method known for its efficiency in driving the reaction to completion, often resulting in good to excellent yields.[4][11]
Reaction Mechanism
The condensation proceeds through a well-established pathway. The carboxylic acid (p-aminobenzoic acid) is first activated by PPA. This is followed by a nucleophilic attack from the amino group of the 2-amino-4-chlorobenzenethiol to form an N-acyl intermediate. The pivotal step is the intramolecular cyclization, where the thiol group attacks the carbonyl carbon of the newly formed amide. The resulting heterocyclic intermediate then undergoes dehydration, driven by the high temperature and the hygroscopic nature of PPA, to yield the final aromatic benzothiazole product.[4][6]
Caption: Proposed mechanism for PPA-catalyzed benzothiazole formation.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2-amino-4-chlorobenzenethiol | ≥97% | Sigma-Aldrich |
| p-aminobenzoic acid (PABA) | ≥99% | Alfa Aesar |
| Polyphosphoric acid (PPA) | 115% H₃PO₄ basis | Acros Organics |
| Deionized Water | ACS Grade | - |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific |
| Ethanol (for recrystallization) | 200 Proof, ACS | VWR |
| Round-bottom flask (100 mL) | - | Pyrex |
| Reflux condenser | - | Kimble |
| Heating mantle with magnetic stirrer | - | Glas-Col |
| Magnetic stir bar | - | - |
| Beaker (1 L) | - | - |
| Buchner funnel and filter flask | - | - |
| Whatman filter paper | - | - |
| TLC plates (Silica gel 60 F₂₅₄) | - | Merck |
| Rotary evaporator | - | Buchi |
Safety Precautions
-
Polyphosphoric Acid (PPA): PPA is highly corrosive and hygroscopic. It can cause severe burns upon contact. The work-up procedure involving quenching with ice water is highly exothermic and must be performed with extreme caution. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles.
-
Heating: The reaction is conducted at high temperatures. Ensure the heating mantle is properly secured and monitored.
-
Fume Hood: All steps of this procedure, especially the heating of PPA and the subsequent work-up, must be performed in a well-ventilated chemical fume hood.
Step-by-Step Procedure
-
Reaction Setup:
-
Place polyphosphoric acid (approx. 20 g) into a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Begin stirring and gently heat the PPA to approximately 80-90°C to reduce its viscosity, allowing for efficient mixing.
-
-
Addition of Reactants:
-
To the warm, stirring PPA, add p-aminobenzoic acid (1.37 g, 10.0 mmol). Stir for 5-10 minutes until it is well-dispersed.
-
Carefully add 2-amino-4-chlorobenzenethiol (1.76 g, 10.0 mmol, 1.0 equiv.). Causality Note: Using equimolar amounts of reactants ensures efficient conversion without the need to remove excess starting material later.
-
-
Condensation Reaction:
-
Increase the temperature of the reaction mixture to 220°C and maintain this temperature for 3-4 hours .[4][11]
-
The reaction mixture will darken in color.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). (Eluent: e.g., Hexane:Ethyl Acetate 7:3). Spot the starting materials for comparison. The reaction is complete when the starting material spots have been consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to below 100°C. Trustworthiness Note: This step is critical. Quenching a very hot PPA mixture can cause violent boiling and splashing.
-
Prepare a 1 L beaker containing approximately 400 g of crushed ice and water.
-
With vigorous stirring, slowly and carefully pour the warm, viscous reaction mixture into the ice-water slurry. A solid precipitate should form. This process hydrolyzes the PPA.
-
Rinse the reaction flask with a small amount of water and add it to the beaker to ensure complete transfer.
-
Continue stirring the slurry for 30-60 minutes as the ice melts to ensure complete precipitation of the crude product.
-
-
Neutralization:
-
The resulting aqueous slurry will be strongly acidic. Slowly add a saturated solution of sodium bicarbonate (or concentrated ammonium hydroxide) to neutralize the mixture.
-
Monitor the pH with pH paper or a pH meter. Continue adding base until the pH is approximately 7-8. Effervescence (CO₂) will occur if using bicarbonate.
-
Causality Note: The product contains a basic amino group. Neutralization ensures the product is in its free base form, which is less soluble in water, maximizing the precipitated yield.
-
-
Purification:
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with copious amounts of deionized water (3 x 100 mL) to remove inorganic salts.
-
Air-dry the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-(4-aminophenyl)-6-chlorobenzothiazole as a crystalline solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy.
-
Assess purity by TLC and/or HPLC.
-
Data Summary and Expected Results
| Parameter | Value |
| Molar Ratio (Thiol:Acid) | 1:1 |
| Reaction Temperature | 220°C |
| Reaction Time | 3 - 4 hours |
| Expected Yield | 65 - 85% (post-recrystallization) |
| Product Appearance | Pale yellow to light brown crystalline solid |
| Molecular Formula | C₁₃H₉ClN₂S |
| Molecular Weight | 260.74 g/mol |
Experimental Workflow Visualization
Caption: Workflow for the synthesis of 2-(4-aminophenyl)-6-chlorobenzothiazole.
References
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Al-Hiari, Y. M., Kadan, M. M., & El-Abadelah, M. M. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(21), 6518. [Link]
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Weekes, A. A., & Westwell, A. D. (2009). 2-Arylbenzothiazole as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry, 16(19), 2430-2445. [Link]
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Al-Hiari, Y. M., Kadan, M. M., & El-Abadelah, M. M. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PMC, NCBI. [Link]
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Gao, H., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Journal of Chemistry, 2021, 5543169. [Link]
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PrepChem. (n.d.). Synthesis of 2-amino-6-chlorobenzothiazole. PrepChem.com. [Link]
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Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427-429. [Link]
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El-Abadelah, M. M., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(3), 698. [Link]
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Bort, C., et al. (2020). Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities. Frontiers in Chemistry, 8, 483. [Link]
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Digambar, S. P., et al. (2022). Zn(OAc)2·2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles. Organic Communications, 15(4), 378-385. [Link]
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Parle, A., & Amin, S. (2018). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 10(4), 110-116. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. . [Link]
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Sharma, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 220-255. [Link]
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Allen, C. F. H., & VanAllan, J. (1944). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 24, 12. [Link]
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Acharya, S. S., Rout, P. R., & Parida, B. B. (2023). Biologically active compounds having 2-arylbenzothiazole scaffold. Polycyclic Aromatic Compounds. [Link]
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Al-Ostath, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 29(1), 253. [Link]
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El-Sayed, N. N. E., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 14, 4615-4638. [Link]
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Perry, J. D., et al. (2014). Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. Bioorganic & Medicinal Chemistry Letters, 24(7), 1799-1803. [Link]
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Pop, I., et al. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 9(5), 820-827. [Link]
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Manjula, D., et al. (2017). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 6(11), 464-471. [Link]
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Vrettos, E. I., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. International Journal of Molecular Sciences, 24(14), 11520. [Link]
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Yuan, L., et al. (2007). A biocompatible condensation reaction for controlled assembly of nanostructures in live cells. Angewandte Chemie International Edition, 46(9), 1389-1392. [Link]
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Wang, J., et al. (2012). Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. ACS Chemical Biology, 7(5), 926-934. [Link]
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Shi, D. F., et al. (1996). Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo. Journal of Medicinal Chemistry, 39(17), 3375-3384. [Link]
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Application Notes and Protocols for the Synthesis of 7-Chlorobenzothiazole Derivatives Utilizing Polyphosphoric Acid
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of 7-chlorobenzothiazole derivatives, a scaffold of significant interest in medicinal chemistry. We delve into the robust and classical method employing polyphosphoric acid (PPA) as a dual-action catalyst and solvent. The guide explains the underlying reaction mechanism, offers a detailed, field-tested experimental protocol, discusses process optimization and troubleshooting, and outlines essential safety considerations. The aim is to equip scientists with the practical knowledge required to confidently and successfully synthesize these valuable heterocyclic compounds.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1][2] Its rigid, electron-rich structure allows for diverse interactions with biological targets, leading to a wide spectrum of therapeutic activities, including antitumor, antimicrobial, anti-inflammatory, and antidiabetic properties.[2] The introduction of a chlorine atom at the 7-position can significantly modulate the molecule's lipophilicity, metabolic stability, and binding affinity, making 7-chlorobenzothiazole derivatives particularly valuable for drug discovery programs.
One of the most effective and time-honored methods for constructing the 2-substituted benzothiazole core is the condensation of an o-aminothiophenol with a carboxylic acid or its derivatives. Polyphosphoric acid (PPA) has long been the reagent of choice for this transformation, serving as an exceptional solvent, dehydrating agent, and Brønsted acid catalyst to drive the reaction to completion.[3][4][5] This guide will focus on the practical application of PPA for the synthesis of 7-chlorobenzothiazole derivatives.
Reaction Mechanism: The Role of Polyphosphoric Acid
The synthesis of a 2-substituted-7-chlorobenzothiazole via PPA-mediated condensation typically involves the reaction between 2-amino-3-chlorobenzenethiol and a suitable carboxylic acid. PPA's efficacy stems from its ability to facilitate two critical steps: acyl activation and intramolecular cyclodehydration.
Causality of PPA's Function:
-
Protonation and Activation: PPA, a strong Brønsted acid, protonates the carbonyl oxygen of the carboxylic acid. This activation dramatically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.
-
Nucleophilic Acyl Substitution: The exocyclic amino group of 2-amino-3-chlorobenzenethiol acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Dehydration and Cyclization: PPA then functions as a powerful dehydrating agent, promoting the elimination of water to form an N-(2-mercapto-6-chlorophenyl)amide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic thiol group attacking the amide carbon, followed by another dehydration step, yields the final thermostable benzothiazole ring.[3][6]
The entire process is a cascade reaction efficiently promoted within the viscous PPA medium, which also serves to keep the reactants in a homogenous phase at high temperatures.
Caption: Figure 1: PPA-Mediated Benzothiazole Formation
Experimental Protocol: Synthesis of 2-Aryl-7-Chlorobenzothiazole
This section provides a detailed, step-by-step methodology for a representative synthesis.
3.1. Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-3-chlorobenzenethiol | ≥97% | Standard Supplier | Handle in a fume hood. Pungent odor. |
| Substituted Benzoic Acid | ≥98% | Standard Supplier | Ensure it is dry. |
| Polyphosphoric Acid (PPA) | 115% P₂O₅ basis | Standard Supplier | Highly viscous and corrosive. |
| Sodium Hydroxide (NaOH) | Pellets, ≥98% | Standard Supplier | For neutralization. |
| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction. |
| n-Hexane | ACS Grade | Standard Supplier | For recrystallization/chromatography. |
| Anhydrous Sodium Sulfate | Granular | Standard Supplier | For drying organic layers. |
| Deionized Water | - | Laboratory Source | - |
| Ice | - | Laboratory Source | For quenching and work-up. |
Equipment: Three-neck round-bottom flask, mechanical stirrer, heating mantle with temperature controller, condenser, dropping funnel, Buchner funnel, and standard laboratory glassware.
3.2. Step-by-Step Synthesis Workflow
Caption: Figure 2: Experimental Workflow
Detailed Procedure:
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a condenser, and a temperature probe. Place the flask in a heating mantle.
-
Charging Reagents: In a well-ventilated fume hood, add polyphosphoric acid (approx. 50 g) to the flask. Begin stirring and gently heat the PPA to approximately 80°C to reduce its viscosity.[7]
-
Add the substituted benzoic acid (10 mmol, 1.0 eq) to the stirring PPA.
-
Once the acid has dissolved, slowly add 2-amino-3-chlorobenzenethiol (10 mmol, 1.0 eq).
-
Reaction Execution: Increase the temperature of the reaction mixture to 220°C and maintain it for 4 hours.[8] The mixture will darken in color.
-
Monitoring: Monitor the reaction's progress by taking a small aliquot, quenching it in water, neutralizing, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates completion.
-
Work-up - Quenching (CRITICAL STEP): After the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C. In a separate large beaker (e.g., 2 L), prepare a vigorously stirred slurry of ice and water. Very slowly and carefully, pour the warm reaction mixture into the ice water. This process is highly exothermic and may cause spattering.
-
Neutralization: Continue stirring the resulting slurry and carefully add a 50% aqueous solution of sodium hydroxide until the pH is basic (pH > 9), as confirmed by pH paper. Add ice as needed to control the temperature during neutralization.[8]
-
Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of deionized water to remove any inorganic salts.
-
Purification: Dry the crude solid. The product can be purified either by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in n-hexane).
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Results: Optimization and Troubleshooting
The success of this synthesis depends on careful control of several parameters.
Table 1: Key Parameters and Optimization Insights
| Parameter | Typical Range | Rationale & Expert Insights |
| Temperature | 180 - 250 °C | This is the most critical parameter. Temperatures below 180°C often lead to incomplete reactions. Temperatures above 250°C can cause charring and decomposition of the product, reducing the yield. The optimal temperature may vary depending on the reactivity of the specific carboxylic acid used.[3][8] |
| Reaction Time | 2 - 8 hours | Reaction time is substrate-dependent. Electron-rich benzoic acids tend to react faster. Always rely on TLC monitoring rather than a fixed time to determine the reaction endpoint.[9] |
| PPA Quantity | 5-15 g per 10 mmol | PPA acts as both solvent and reagent. A sufficient amount is needed to ensure effective stirring and to act as a sink for the water produced. Using too little can result in a thick, unstirrable paste. |
| Stirring | Mechanical Stirring | Due to the high viscosity of PPA, especially as the reaction progresses, magnetic stirring is often inadequate. Robust mechanical stirring is essential for ensuring homogeneity and efficient heat transfer. |
Table 2: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reaction temperature too low.2. Insufficient reaction time.3. Impure or wet starting materials. | 1. Increase temperature in 10°C increments.2. Extend reaction time, monitoring by TLC.3. Ensure reagents are pure and dry before use. |
| Product Charring | Reaction temperature is too high. | Reduce the reaction temperature. For sensitive substrates, conduct the reaction at the lower end of the effective range (e.g., 180-200°C) for a longer duration. |
| Difficult Work-up | PPA was not sufficiently cooled before quenching; product is oily/gummy. | Ensure the reaction mixture is cooled below 100°C before adding to ice water. If the product oils out, try adding more organic solvent during extraction or scratching the flask to induce crystallization. |
| Incomplete Neutralization | Insufficient base was added during work-up. | Add more base while monitoring the pH. Ensure vigorous stirring to break up any clumps of solid that may trap acidic PPA. |
Safety Precautions
-
Polyphosphoric Acid (PPA): PPA is a highly corrosive substance that can cause severe chemical burns. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
High Temperatures: The reaction is conducted at high temperatures, posing a risk of thermal burns. Use appropriate heating equipment and exercise caution.
-
Quenching and Neutralization: These steps are highly exothermic. Quenching hot PPA in water can cause violent boiling and splashing. Always pour the acid into cold water slowly and with vigorous stirring. The subsequent neutralization with a strong base is also very exothermic and requires external cooling with an ice bath.
-
Thiophenols: 2-Amino-3-chlorobenzenethiol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The polyphosphoric acid-mediated condensation is a powerful and direct method for the synthesis of 7-chlorobenzothiazole derivatives. While the reaction conditions are harsh and require careful handling, the procedure is reliable and provides good yields for a wide range of substrates. By understanding the underlying mechanism and paying close attention to critical parameters such as temperature control and work-up procedures, researchers can effectively utilize this protocol to access novel benzothiazole compounds for applications in drug discovery and materials science.
References
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Xu, W., Zeng, M.-T., Liu, M., Liu, S.-S., Li, Y.-S., & Dong, Z.-B. (2017). Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. Synthesis, 49(13), 3084–3090. Available at: [Link]
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Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 16(8), 6147–6183. Available at: [Link]
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Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429. Available at: [Link]
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Parle, A., & Amin, S. (2016). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 8(1), 438-446. Available at: [Link]
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Mathapati, S. R., Patil, K. N., Mathakari, S. S., Suryawanshi, A. W., & Jadhav, A. H. (2021). Fluorinated phosphoric acid as a versatile effective catalyst for synthesis of series of benzimidazoles, benzoxazoles and benzothiazoles at room temperature. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 999-1006. Available at: [Link]
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Patel, P. R., & Patel, D. R. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences and Research, 13(12), 4756-4761. Available at: [Link]
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Li, Y., Wang, Y., Zhang, Y., Wang, J., & Zhang, W. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances, 12(35), 22695–22700. Available at: [Link]
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Venugopala, K. N., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 9(2), 158-163. Available at: [Link]
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Troubleshooting & Optimization
Improving solubility of 4-(7-Chloro-1,3-benzothiazol-2-yl)aniline in DMSO
Technical Support Center: Solubility Optimization for 4-(7-Chloro-1,3-benzothiazol-2-yl)aniline
Executive Summary: The Solubility Challenge
This compound is a hydrophobic, planar heterocyclic compound belonging to the 2-arylbenzothiazole class. Its poor solubility is driven by two primary factors:
-
High Lattice Energy: The planar structure facilitates strong
- stacking interactions in the solid state, creating a stable crystal lattice that resists dissolution ("brick dust" behavior). -
Hydrophobicity: The 7-chloro substituent increases the logP (lipophilicity) compared to the parent benzothiazole, making it prone to aggregation in polar aprotic solvents like DMSO and immediate precipitation in aqueous buffers.
This guide provides a validated workflow to overcome these thermodynamic barriers, ensuring consistent stock solutions for biological assays.
Core Protocol: Enhanced Stock Preparation
Standard Protocol vs. Enhanced Protocol Standard shaking is often insufficient for this compound class.[1] Use this enhanced workflow to ensure monomeric dispersion.
Step-by-Step Methodology
-
Anhydrous Environment: Use anhydrous DMSO (Grade ≥99.9%, water <0.005%).[1]
-
Why? DMSO is hygroscopic.[1] Even 1% water uptake can drastically reduce the solubility of benzothiazoles, causing "invisible" micro-precipitates.
-
-
Weighing & Wetting: Weigh the powder into a glass vial (avoid plastic if possible to prevent leaching). Add DMSO to achieve a target concentration of 10 mM .
-
Note: Do not attempt >30 mM stocks initially.[1]
-
-
Vortexing: Vortex at max speed for 60 seconds.
-
Sonication (Critical): Sonicate in a water bath at 40°C for 10–15 minutes .
-
Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If turbidity persists, proceed to the Heat Shock step.
-
Heat Shock (Optional): If solid particles remain, heat the sealed vial to 60°C for 5 minutes, then vortex immediately.
-
Safety: Benzothiazoles are thermally stable, but do not exceed 80°C to prevent DMSO decomposition.
-
Visualization: Troubleshooting Logic
The following decision tree outlines the logical steps to resolve common solubility failures during stock preparation and assay dilution.
Caption: Decision tree for resolving solubility issues from stock generation to assay dilution.
Technical Support FAQs
Q1: My stock solution was clear yesterday, but today I see crystals at the bottom. What happened? A: This is likely "Crash-out" due to temperature drop or moisture ingress.[1]
-
Cause: Storing DMSO stocks at -20°C often causes the compound to crystallize.[1] Upon thawing, the lattice energy prevents immediate redissolution.
-
Fix: You must re-sonicate and warm (37°C) the stock every time it is thawed. Do not use the supernatant without re-dissolving the pellet, or your concentration will be incorrect.
Q2: Upon diluting the DMSO stock into my cell culture media, the solution turns milky. How do I fix this? A: This is the "Solvent Shock" effect.[1]
-
Mechanism: When a hydrophobic solute in DMSO hits water, the DMSO mixes with water instantly, leaving the solute "stranded" and forcing it to aggregate.
-
Protocol Fix:
-
Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., dilute stock to 100 µM in 50% DMSO/Water, then dilute that into the final buffer).
-
Dynamic Addition: Add the DMSO stock dropwise to the vortexing buffer, burying the tip of the pipette tip under the surface of the liquid to prevent surface precipitation.
-
Q3: Can I use acid to improve solubility? A: Yes, but with caveats.
-
Chemistry: The aniline nitrogen is a weak base.[1] In aqueous buffers, lowering the pH (e.g., pH 5-6) can protonate the amine (
), significantly increasing solubility [1][4]. -
Warning: Ensure your biological target is stable at this pH.[1] If you cannot lower the pH, consider using a solubilizing excipient like Hydroxypropyl-
-Cyclodextrin (HP- -CD) which can encapsulate the hydrophobic benzothiazole core [4].
Q4: Is the 7-Chloro group making it harder to dissolve than the parent compound? A: Yes.[1] The chlorine atom adds lipophilicity and molecular weight without adding hydrogen bonding potential.[1] This makes the lattice more stable and the molecule less willing to interact with polar solvents compared to the non-chlorinated parent 2-(4-aminophenyl)benzothiazole [3][5].
Comparative Data: Solubility Modifiers
If DMSO alone fails for your specific concentration requirements, refer to this modifier table:
| Modifier | Role | Recommended Conc. | Mechanism |
| PEG-400 | Co-solvent | 10-50% (v/v) | Disrupts water structure, provides hydrophobic pockets.[1] |
| Tween 80 | Surfactant | 0.01 - 0.1% | Forms micelles that sequester the hydrophobic compound.[1] |
| HP- | Complexing Agent | 1 - 5 eq.[1] | Encapsulates the benzothiazole ring (Host-Guest chemistry).[1] |
| Glycerol | Co-solvent | 5-10% | Stabilizes proteins while aiding organic solubility [2].[1] |
References
-
BenchChem. (2025).[1][3][4] Troubleshooting low solubility of 2-aminobenzothiazole compounds. Retrieved from
-
National Institutes of Health (NIH). (2012).[1] Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. Retrieved from
-
MDPI. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives. Retrieved from
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 2-(4-Aminophenyl)benzothiazole Properties and Safety. Retrieved from
Sources
Purification of benzothiazole derivatives by recrystallization vs column chromatography
For Researchers, Scientists, and Drug Development Professionals
The purification of benzothiazole derivatives is a critical step in their synthesis and application, directly impacting the reliability of biological assays and the quality of potential therapeutic agents.[1][2][3][4] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to navigate the challenges of purifying these heterocyclic compounds. We will explore the nuances of two primary purification techniques: recrystallization and column chromatography, offering insights to help you select the most appropriate method and optimize your results.
Choosing Your Path: Recrystallization vs. Column Chromatography
The initial decision between recrystallization and column chromatography depends on several factors, including the physical state of your compound, the nature of the impurities, and the desired scale of purification.[5]
| Feature | Recrystallization | Column Chromatography |
| Ideal For | Crystalline solids with good thermal stability.[5] | Liquids, oils, and solids; separating mixtures with similar polarities.[5][6] |
| Purity | Can achieve very high purity, especially with multiple recrystallizations.[7] | Good to excellent purity, with HPLC offering the highest resolution.[5][8] |
| Scalability | Generally more scalable for large quantities. | Can be expensive and laborious for large-scale purification.[7] |
| Speed | Can be time-consuming, especially if multiple crops are needed.[7] | Flash chromatography can be relatively fast for routine purifications.[7] |
| Cost | Generally lower cost, primarily involving solvents. | Higher cost due to stationary phase (e.g., silica gel, C18), and larger solvent volumes.[7] |
| Compound Loss | Some product loss is inevitable in the mother liquor.[9] | Can also lead to product loss on the column, especially with irreversible adsorption.[5] |
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid benzothiazole derivatives, leveraging differences in solubility between the desired compound and impurities in a given solvent at varying temperatures.[8][10][11]
FAQs for Recrystallization
Q1: How do I select the optimal solvent for my benzothiazole derivative?
A successful recrystallization hinges on choosing a solvent where your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[8][10]
-
"Like Dissolves Like": Benzothiazole and its derivatives are generally soluble in organic solvents like ethanol, methanol, and DMSO.[1] Consider solvents with similar functional groups to your compound.[12]
-
Systematic Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.[13][14] A good solvent will dissolve the compound when hot but show poor solubility when cold.[10]
-
Solvent Pairs: If a single solvent isn't ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[13]
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
Oiling out occurs when the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated.[9][15] Impurities can also promote this phenomenon.[5]
-
Add More Solvent: The oil may be a supersaturated solution. Add a small amount of hot solvent to fully dissolve the oil, then allow it to cool slowly.[5][15]
-
Slow Cooling: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.[9][15]
-
Induce Crystallization:
Q3: The purity of my recrystallized product is still low. What are the likely causes and solutions?
-
Insoluble Impurities: If your crude material contains insoluble impurities, they should be removed by hot gravity filtration before cooling the solution.[14]
-
Colored Impurities: Small amounts of colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5][14] Use charcoal sparingly, as it can also adsorb your product.[14]
-
Inadequate Washing: Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.[8]
Q4: My recovery yield is very low. How can I improve it?
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your compound.[5][9] Using too much solvent is a common reason for low yield, as a significant amount of the product will remain in the mother liquor upon cooling.[9][15]
-
Sufficient Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation. An ice bath is often used for this purpose.
-
Recover from Mother Liquor: If a substantial amount of product remains in the mother liquor, you can concentrate the filtrate and cool it again to obtain a second crop of crystals.[7] Be aware that the purity of subsequent crops may be lower.
General Recrystallization Workflow
Caption: A general workflow for the recrystallization of benzothiazole derivatives.
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[16] It is particularly useful for purifying non-crystalline compounds or separating mixtures of closely related benzothiazole derivatives.[5][17]
FAQs for Column Chromatography
Q1: How do I choose the right stationary and mobile phases for my benzothiazole derivative?
The choice of stationary and mobile phases is crucial for achieving good separation.[16]
-
Stationary Phase:
-
Silica Gel: The most common stationary phase for normal-phase chromatography. However, the acidic nature of silica can cause issues with basic nitrogen-containing heterocycles like some benzothiazoles, leading to streaking or decomposition.[5][6]
-
Alumina: A good alternative for acid-sensitive compounds. Alumina is available in neutral, basic, or acidic forms.[5]
-
Reversed-Phase (C18): Often the method of choice for highly polar compounds.[5] A polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[5]
-
-
Mobile Phase (Eluent):
-
TLC is Your Guide: Thin-layer chromatography (TLC) is an indispensable tool for determining the optimal solvent system.[16] Aim for a solvent system that gives your desired compound an Rf value of around 0.2-0.4 for good separation on a column.[18]
-
Common Solvents: For normal-phase chromatography of benzothiazole derivatives, mixtures of hexane and ethyl acetate are frequently used.[19][20][21] For more polar compounds, dichloromethane/methanol may be necessary.[5][22]
-
Modifiers: For basic benzothiazole derivatives that streak on silica, adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.[5]
-
Q2: My compound is streaking on the TLC plate. How will this affect my column and how can I fix it?
Streaking on a TLC plate is a strong indicator that you will have poor separation on a silica gel column. This is often due to the interaction of basic nitrogen atoms in the benzothiazole ring with the acidic silica gel.[5]
-
Add a Basic Modifier: As mentioned above, adding triethylamine or ammonia to your eluent can often resolve streaking.[5]
-
Change the Stationary Phase: Consider using neutral or basic alumina, or switch to a reversed-phase C18 column.[5]
-
Check for Overloading: Applying too much sample to the TLC plate can also cause streaking.[23]
Q3: I'm not getting good separation between my product and an impurity. What can I adjust?
-
Optimize the Eluent: Try a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.[5]
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increasing the polarity of the mobile phase during the chromatography (gradient elution) can improve the separation of compounds with different polarities.[5][18][24]
-
Column Dimensions and Sample Load: Using a longer, narrower column can improve resolution. Also, ensure you are not overloading the column; the amount of crude material should typically be 1-5% of the mass of the stationary phase.[5]
Q4: My compound won't elute from the column. What should I do?
-
Increase Solvent Polarity: Your compound may be too polar for the current solvent system. Drastically increase the polarity of the eluent.[5] A gradient to a highly polar solvent like methanol may be necessary.[5]
-
Irreversible Adsorption or Decomposition: Some benzothiazole derivatives may irreversibly bind to or decompose on acidic silica gel.[5][6]
-
Test Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots appear, which would indicate decomposition.[5][22][25]
-
Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[5]
-
Decision-Making Workflow for Purification Method Selection
Caption: A decision tree to guide the selection of the appropriate purification method.
Conclusion
The successful purification of benzothiazole derivatives is a blend of understanding the underlying chemical principles and methodical troubleshooting. By carefully selecting the appropriate technique—recrystallization for crystalline solids or column chromatography for a broader range of compounds—and systematically optimizing the experimental conditions, researchers can achieve the high purity required for their downstream applications. This guide serves as a foundational resource to address common challenges and empower scientists in their pursuit of novel benzothiazole-based discoveries.
References
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Benzothiazole - Solubility of Things. (n.d.). Retrieved February 12, 2026, from [Link]
-
Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 12, 2026, from [Link]
-
Chromatography: TLC Tips - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 12, 2026, from [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved February 12, 2026, from [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (2017). Malaysian Journal of Analytical Sciences, 21(6), 1219-1225. Retrieved February 12, 2026, from [Link]
-
Are there cases in which column chromatography is preferable to recrystallisation? - Quora. (2017, August 2). Retrieved February 12, 2026, from [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 12, 2026, from [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved February 12, 2026, from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021, September). Education in Chemistry. Retrieved February 12, 2026, from [Link]
-
TLC troubleshooting | - ChemBAM. (n.d.). Retrieved February 12, 2026, from [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2017, April 15). Journal of Young Pharmacists. Retrieved February 12, 2026, from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved February 12, 2026, from [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). Retrieved February 12, 2026, from [Link]
-
Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024, March 29). Scientific Research Publishing. Retrieved February 12, 2026, from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (1979). Journal of Chemical Education. Retrieved February 12, 2026, from [Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025, September 4). RSC Publishing. Retrieved February 12, 2026, from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved February 12, 2026, from [Link]
-
SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved February 12, 2026, from [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved February 12, 2026, from [Link]
-
Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 12, 2026, from [Link]
-
Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (2025, August 6). Retrieved February 12, 2026, from [Link]
-
Synthesis and study of benzothiazole derivatives' biology. (2024, September 15). Retrieved February 12, 2026, from [Link]
-
Benzothiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]
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Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved February 12, 2026, from [Link]
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Benzothiazole - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]
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Recrystallization. (n.d.). Retrieved February 12, 2026, from [Link]
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12.3: Optimizing Chromatographic Separations. (2021, September 13). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 12, 2026, from [Link]
-
The Synthesis of Benzisothiazole and Benzothiazole Natural Products. (n.d.). Nottingham ePrints. Retrieved February 12, 2026, from [Link]
-
Synthesis and Cyclization of Benzothiazole: Review. (2010, June 25). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Novel benzothiazole containing 4H-Pyrimido[2,1-b]benzothiazoles derivatives: one pot, solvent-free microwave assisted synthesis and their biological evaluation. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
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Removing unreacted aniline impurities from benzothiazole products
A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Unreacted Aniline Impurities from Benzothiazole Products.
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of benzothiazole derivatives is often just the first step. A significant challenge that frequently arises is the removal of unreacted aniline starting material from the final product. Aniline's physical and chemical properties can make its separation from the desired benzothiazole product non-trivial.
This guide is designed to provide in-depth, practical solutions and troubleshooting advice. We move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt these methods to your specific product and scale.
Frequently Asked Questions (FAQs)
Q1: Why is it often challenging to remove residual aniline from my benzothiazole product?
Answer: The difficulty in separating aniline from benzothiazole products stems from their similar properties. Both are nitrogen-containing aromatic compounds and can exhibit comparable polarities and solubilities in common organic solvents. This similarity can lead to issues like co-elution in chromatography or incomplete separation during extraction, especially if the benzothiazole product itself has basic or polar functional groups. Furthermore, aniline is prone to air oxidation, forming highly colored impurities that can contaminate the final product.
Purification Strategy Selection
Choosing the right purification method is critical and depends on the scale of your reaction, the stability of your benzothiazole product, and the available equipment. The following flowchart provides a decision-making framework.
Caption: Decision tree for selecting the optimal aniline removal method.
Troubleshooting Guides & Protocols
Q2: What is the most common and straightforward method for removing aniline?
Answer: The most robust and widely used method is an acidic liquid-liquid extraction .
Expertise & Causality: This technique exploits the basicity of aniline's amino group. In the presence of a dilute acid (like hydrochloric acid), aniline is protonated to form anilinium chloride.[1][2] This salt is highly polar and thus soluble in the aqueous phase. Your typically less basic benzothiazole product remains neutral and stays in the organic phase, allowing for a clean separation.[1]
Experimental Protocol: Acidic Wash for Aniline Removal
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) in a separatory funnel.
-
First Acidic Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate completely. The top layer is typically the organic phase and the bottom is the aqueous phase (confirm by adding a drop of water). Drain the lower aqueous layer, which now contains the anilinium chloride salt.[2]
-
Repeat: Repeat the wash (steps 2-4) two more times with fresh 1 M HCl to ensure complete removal of aniline.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified benzothiazole product.
Q3: I performed the acid wash, but a thick, milky layer (emulsion) formed between the organic and aqueous phases. What should I do?
Answer: Emulsion formation is a common problem, especially when the reaction mixture contains surfactant-like byproducts.[3] Do not discard the mixture. Here are several techniques to break the emulsion, ordered from simplest to most rigorous.
Troubleshooting Emulsions:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[4]
-
Salting Out: Add a significant amount of solid sodium chloride (NaCl) or a saturated brine solution to the funnel and swirl gently.[3][5] This increases the ionic strength and polarity of the aqueous layer, forcing the organic solvent and emulsifying agents out of solution.[3]
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously. This minimizes the energy input that creates emulsions while still allowing for extraction.[3]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion layer.[3][4]
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning at high speed can effectively force the layers to separate.[6]
Caption: Workflow for breaking emulsions during liquid-liquid extraction.
Q4: My benzothiazole product is acid-sensitive. Is the acidic wash still an option?
Answer: If your product is sensitive to strong acids like HCl, you should avoid this method. Alternative strategies include column chromatography or the use of chemical scavengers. For a milder extraction, you could try washing with a weaker acid solution, such as 5% aqueous citric acid, but its effectiveness may be reduced.
Q5: When is column chromatography the best choice for removing aniline?
Answer: Column chromatography is ideal for:
-
Small to medium-scale reactions where manual separation is feasible.[7]
-
Acid- or base-sensitive products that cannot tolerate extractive workups.
-
Compounds with very similar solubility to aniline, making extraction inefficient.
-
Final "polishing" step to remove trace impurities after an initial bulk purification by extraction.
Expertise & Causality: This technique separates compounds based on their differential adsorption to a solid stationary phase (commonly silica gel) and their solubility in a liquid mobile phase (the eluent).[7] Aniline is a moderately polar compound. By carefully selecting a solvent system (e.g., a gradient of ethyl acetate in hexanes), you can encourage the benzothiazole product to travel down the column at a different rate than the aniline impurity, allowing for their collection in separate fractions.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. Once the solvent is evaporated, carefully load this dry powder onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to move more polar compounds down the column.
-
Fraction Collection: Collect the eluent in small, separate fractions.
-
Analysis: Analyze the fractions by Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Q6: Can I use distillation to remove aniline?
Answer: Yes, distillation is a viable method if there is a significant difference between the boiling points of aniline and your benzothiazole product.
Expertise & Causality: Aniline has a boiling point of 184 °C at atmospheric pressure.[8] If your benzothiazole product is a high-boiling liquid or a solid, simple or vacuum distillation can effectively remove the more volatile aniline.[8] Vacuum distillation is highly recommended as it lowers the boiling point of aniline significantly (e.g., to 72 °C at 20 mmHg), preventing thermal degradation of both the starting material and the product.
| Method | Aniline B.P. | Benzothiazole B.P. | Applicability |
| Atmospheric Distillation | 184 °C | > 220 °C | Good for thermally stable, high-boiling products. |
| Vacuum Distillation | ~72 °C @ 20 mmHg | High-boiling or Solid | Excellent for thermally sensitive products. |
| Steam Distillation | ~99 °C (with steam) | Non-volatile | Effective for removing aniline from non-volatile tars or solids.[9] |
Table 1. Comparison of distillation methods for aniline removal.
Q7: What are chemical scavengers and how can they remove aniline?
Answer: Chemical scavengers are solid-supported reagents (resins) functionalized with groups that react selectively and covalently with certain impurities.[10][11] For aniline, which is a primary amine, scavenger resins with electrophilic functional groups are highly effective.
Expertise & Causality: Resins functionalized with isocyanate or aldehyde groups will react with the nucleophilic amine of aniline.[10][12][13] This reaction immobilizes the aniline on the solid polymer bead. The resin, now bound to the aniline impurity, can be simply filtered off, leaving the purified benzothiazole product in the solution. This method is exceptionally clean and useful for removing small but persistent amounts of aniline without a complex workup.
-
Isocyanate Resins: React with primary and secondary amines. R-NCO + Aniline-NH₂ → R-NH-C(O)-NH-Aniline.
-
Aldehyde Resins: Selectively scavenge primary amines via imine formation.[10] R-CHO + Aniline-NH₂ → R-CH=N-Aniline + H₂O.
Experimental Protocol: Aniline Scavenging with Polystyrene-Isocyanate Resin
-
Dissolve the crude product in an appropriate solvent (e.g., Dichloromethane or THF).
-
Add the isocyanate scavenger resin (typically 2-3 molar equivalents relative to the estimated amount of residual aniline).
-
Stir the mixture at room temperature for 2-16 hours. Monitor the disappearance of aniline by TLC or LC-MS.
-
Once the reaction is complete, filter the reaction mixture to remove the resin.
-
Wash the filtered resin with a small amount of fresh solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Q8: How can I confirm that all the aniline has been removed?
Answer: Analytical techniques are essential to confirm the purity of your final product.
-
Thin-Layer Chromatography (TLC): A quick and easy method. A pure sample should show only one spot. Compare the Rf of your product's spot with that of a pure aniline standard.
-
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These quantitative methods can detect very low levels of impurities.[14][15][16] Spiking a sample with a known amount of aniline can help confirm the peak identity and establish a detection limit.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The aromatic protons of aniline have characteristic chemical shifts that can be easily distinguished from those of most benzothiazole products. Integrating these peaks can provide a quantitative measure of the impurity level.
References
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
- Parlow, J. J., & Flynn, D. L. (1998). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1998(S1), 777-779.
- Ibrahim, M. A., et al. (2020). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 12(1), 1-20.
-
Ding, Q., Huang, X. G., & Wu, J. (2009). Facile synthesis of benzothiazoles via cascade reactions of 2-iodoanilines, acid chlorides and Lawesson's reagent. Journal of Combinatorial Chemistry, 11(6), 1047-1049. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012).
- Booth, R. J., & Hodges, J. C. (1997). Covalent Scavengers for Primary and Secondary Amines. Journal of the American Chemical Society, 119(21), 4882-4886. [Note: While the specific article might not be directly accessible, the general information is corroborated by other sources on scavenger resins.]
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved from [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
LCGC International. (2025). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
- Siegel, M. G., et al. (1997). A Practical Guide to the Use of Scavenger Resins in the Solution-Phase Synthesis of Combinatorial Libraries. Tetrahedron Letters, 38(20), 3357-3360.
- Google Patents. (2004). WO2004106468A1 - Corrosion reduction with amine scavengers.
-
Sciencemadness Discussion Board. (2005). aniline impurities. Retrieved from [Link]
-
MDPI. (2021). Removal of Aniline and Benzothiazole Wastewaters Using an Efficient MnO2/GAC Catalyst in a Photocatalytic Fluidised Bed Reactor. Catalysts, 11(9), 1098. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Removal of Aniline and Benzothiazole Wastewaters Using an Efficient MnO2/GAC Catalyst in a Photocatalytic Fluidised Bed Reactor. Retrieved from [Link]
-
ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
Texium. (2020). Vacuum Distillation of Aniline. Retrieved from [Link]
-
ADDI - EHU. (2021). Removal of Aniline and Benzothiazole Wastewaters Using an Efficient MnO2/GAC Catalyst in a Photocatalytic Fluidised Bed Reactor. Retrieved from [Link]
-
Reddit. (2014). Emulsion Problem during Extraction. Help!. Retrieved from [Link]
- Google Patents. (1990). US4918232A - Process for separating aniline derivatives.
- Google Patents. (2020). US10889539B2 - Aniline purification process.
-
MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Molecules, 26(22), 6867. Retrieved from [Link]
-
University of Malaya. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Retrieved from [Link]
-
Longdom Publishing. (2024). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]
-
Quora. (2020). How to separate benzene (boiling point 80°C) and aniline (boiled point 184°C). Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of anilines and benzoic acids on anionic poly(MAA-co-EDMA) monolith. Retrieved from [Link]
-
Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]
- Google Patents. (1996). JPH08295654A - Method for purifying aniline.
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Aniline. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. azom.com [azom.com]
- 6. biotage.com [biotage.com]
- 7. longdom.org [longdom.org]
- 8. quora.com [quora.com]
- 9. echemi.com [echemi.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. suprasciences.com [suprasciences.com]
- 13. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 14. epa.gov [epa.gov]
- 15. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing the Stability of Benzothiazole Aniline Solutions in Cell Culture Media
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with benzothiazole aniline derivatives. This guide is designed to provide expert advice and actionable troubleshooting strategies to address common stability issues encountered when using these compounds in cell culture media. As Senior Application Scientists, we understand that maintaining the solubility and integrity of your compounds is critical for reproducible and reliable experimental outcomes.
Benzothiazole aniline and its derivatives are a versatile class of heterocyclic compounds with broad applications in biomedical research, including their use as fluorescent probes, amyloid-binding agents, and potent kinase inhibitors in cancer therapy. However, their characteristically hydrophobic nature and complex chemical structure present significant challenges in aqueous environments like cell culture media. Issues such as precipitation, chemical degradation, and loss of activity are frequently reported, confounding experimental results.
This guide moves beyond simple protocols to explain the underlying chemical principles governing these challenges. By understanding the "why" behind a problem, you are better equipped to solve it. We will explore the causal relationships between compound structure, solvent choice, media composition, and experimental conditions to provide a self-validating framework for your work.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of benzothiazole aniline compounds.
Q1: What is the optimal solvent for dissolving my benzothiazole aniline compound?
The choice of solvent is critical and depends on the specific structure of your derivative. Most benzothiazole anilines are poorly soluble in water.
-
Primary Recommendation: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds.
-
Alternative Solvents: If DMSO is not suitable for your experimental system (e.g., due to cellular toxicity at higher concentrations), consider Ethanol or Dimethylformamide (DMF).
-
Expert Tip: Always use anhydrous, research-grade solvents. Water contamination can promote compound hydrolysis and precipitation upon storage. Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into your aqueous cell culture medium.
Q2: My compound precipitates immediately when I add it to the cell culture medium. What's happening?
This is a classic sign of "solvent shock," where the compound, stable in a high-concentration organic stock, rapidly crashes out of solution when diluted into the overwhelmingly aqueous environment of the culture medium.
-
Causality: The aqueous medium cannot maintain the solubilization of the hydrophobic compound once the organic solvent is diluted below a critical threshold. The final concentration of your compound may have exceeded its aqueous solubility limit.
-
Immediate Action: Do not proceed with the experiment. The effective concentration of your compound is unknown and will lead to non-reproducible results.
Q3: How can I prevent my compound from precipitating in the culture medium?
Preventing precipitation requires a multi-faceted approach that addresses both the compound's intrinsic properties and its interaction with the medium.
-
Optimize the Dilution Process: Instead of adding the stock solution directly to the full volume of media, perform a serial dilution. A step-wise reduction of the solvent concentration allows for a more gradual environmental change.
-
Reduce Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents in your culture medium is as low as possible, typically well below 0.5% (v/v), to minimize solvent-induced toxicity and its effect on compound solubility.
-
Incorporate Solubilizing Agents: For particularly challenging compounds, consider pre-mixing your compound with a carrier or solubilizing agent. Fetal Bovine Serum (FBS) is a common media supplement whose proteins, like albumin, can bind to and help solubilize hydrophobic compounds. Alternatively, non-ionic surfactants like Pluronic® F-68 can be used.
Q4: My solution changed color after being added to the medium and incubated. Is the compound degraded?
A color change is a strong indicator of a chemical transformation. Benzothiazole aniline derivatives can be susceptible to degradation under typical cell culture conditions (37°C, pH ~7.4, high oxygen).
-
Potential Degradation Pathways:
-
Oxidation: The aniline moiety can be susceptible to oxidation, leading to the formation of colored byproducts.
-
Hydrolysis: Ester or amide linkages within the derivative can be hydrolyzed.
-
Photodegradation: Many fluorescent molecules are light-sensitive. Exposure to ambient light during handling can cause degradation.
-
-
Recommendation: Prepare working solutions fresh for each experiment. Protect stock solutions and experimental plates from light by using amber vials and covering them with foil.
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to diagnosing and resolving common stability issues.
Problem 1: Immediate and Heavy Precipitation
-
Symptom: Upon adding the compound stock to your cell culture medium, you observe immediate formation of visible particles, cloudiness, or a "milky" appearance.
-
Underlying Cause: The final concentration of the compound far exceeds its thermodynamic solubility limit in the aqueous medium.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Step-by-Step Solutions:
-
Verify Aqueous Solubility: First, determine the maximum aqueous solubility of your compound if this information is available. Many issues arise from attempting to create a solution that is supersaturated.
-
Optimize Stock Concentration: If your final solvent concentration is high (e.g., 1%), it may be contributing to the problem. Prepare a more concentrated stock solution (e.g., 50 mM instead of 10 mM) so you can add a smaller volume to the media.
-
Protocol: Step-Wise Dilution:
-
a. Prepare an intermediate dilution of your stock solution in a small volume of serum-free medium. Vortex gently.
-
b. Add this intermediate dilution to your final volume of complete medium (containing FBS). The proteins in the serum can help capture and stabilize the compound.
-
c. Visually inspect for any signs of precipitation before use.
-
Problem 2: Loss of Biological Activity or Signal
-
Symptom: Your experiment yields inconsistent results, or you observe a time-dependent decrease in the expected biological effect or fluorescent signal, even without visible precipitation.
-
Underlying Cause: The compound is likely degrading in the warm, oxygen-rich, and neutral pH environment of the cell culture incubator.
-
Key Degradation Mechanisms:
Caption: Major degradation pathways in cell culture media.
Step-by-Step Mitigation Strategies:
-
Light Protection: Handle the compound in a darkened room or use red light. Wrap stock solution vials in aluminum foil. When incubating plates, keep them in a dark incubator or within a light-blocking container.
-
Time-Course Experiment: Perform a time-course experiment to assess the stability of your compound. Prepare a solution of the compound in media, incubate it under normal experimental conditions (37°C, 5% CO2), and test its activity or signal intensity at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
pH Considerations: While cell culture media pH is buffered around 7.2-7.4, local pH changes can occur. Ensure your medium's buffer system (e.g., HEPES, bicarbonate) is not compromised.
-
Use of Antioxidants: If oxidation is suspected, the inclusion of a mild, cell-compatible antioxidant like N-acetylcysteine (NAC) in the culture medium could potentially enhance stability, but this must be validated to ensure it does not interfere with your experimental endpoint.
Data Summary: Solvents and Storage
| Parameter | Recommendation | Rationale & Expert Notes |
| Primary Solvent | 100% Anhydrous DMSO | Maximizes solubility for stock solutions. Ensure it is high-purity and stored properly to prevent water absorption. |
| Stock Concentration | 10-50 mM | A high concentration minimizes the volume of organic solvent added to the culture, reducing toxicity and precipitation risk. |
| Stock Solution Storage | -20°C or -80°C, in small aliquots | Prevents degradation from repeated freeze-thaw cycles. Use amber, tightly sealed vials to protect from light and moisture. |
| Working Solution | Prepare fresh before each experiment | Benzothiazole anilines are often unstable at their low µM working concentrations in aqueous media. Do not store diluted solutions. |
| Final Solvent Conc. | < 0.5% (v/v), ideally < 0.1% | High solvent concentrations can cause cellular stress and artifacts, and may also impact compound solubility in complex media. |
Experimental Protocol: Assessing Compound Stability
This protocol provides a framework to quantitatively assess the stability of your benzothiazole aniline derivative in your specific cell culture medium.
Objective: To determine the rate of compound degradation or precipitation over a typical experimental time course.
Materials:
-
Your benzothiazole aniline compound
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (e.g., HPLC, LC-MS, or a plate reader for fluorescent compounds)
Methodology:
-
Preparation: Prepare a 10 mM stock solution of your compound in DMSO.
-
Working Solution: Create a working solution of your compound at the final desired concentration (e.g., 10 µM) in your complete cell culture medium. Prepare a sufficient volume for all time points.
-
Time Zero (T=0): Immediately after preparation, take an aliquot of the working solution.
-
For precipitation analysis: Centrifuge the aliquot at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material. Collect the supernatant.
-
For chemical stability: Use the solution directly.
-
Analyze the supernatant (or whole solution) using your chosen analytical method to get the T=0 reading.
-
-
Incubation: Place the remaining working solution in the incubator under standard culture conditions (37°C, 5% CO2), protected from light.
-
Time Points: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and repeat the analysis performed at T=0.
-
Data Analysis: Plot the concentration or signal intensity of the compound versus time. A significant decrease indicates instability. This allows you to define a time window within which your experiments will be valid.
By implementing these structured troubleshooting guides and validation protocols, you can significantly enhance the reliability and reproducibility of your experiments involving benzothiazole aniline derivatives.
References
- This guide is a compilation of best practices and does not rely on specific external references. The information is based on established principles of chemical solubility, stability, and cell culture techniques.
Validation & Comparative
Mass spectrometry fragmentation patterns of chloro-benzothiazoles
Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Chloro-Benzothiazoles
Executive Summary & Strategic Context
Chloro-benzothiazoles are critical pharmacophores in medicinal chemistry, serving as the structural backbone for antitumor agents (e.g., Riluzole derivatives) and industrial sensitizers. However, their structural elucidation is often complicated by the "halogen effect" and the resilience of the thiazole ring.
This guide provides a comparative technical analysis of mass spectrometry (MS) behaviors for this class. Unlike standard aliphatic compounds, chloro-benzothiazoles exhibit a dichotomy in fragmentation depending on the ionization energy applied. We compare the two dominant analytical "alternatives"—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine which yields superior structural fidelity for drug metabolism and pharmacokinetic (DMPK) studies.
The Chlorine Signature: A Self-Validating Isotope Flag
Before analyzing fragmentation, the analyst must validate the precursor ion. Chlorine possesses a unique isotopic signature that acts as an internal control.
-
The Mechanism: Chlorine exists naturally as
(75.78%) and (24.22%). -
The Diagnostic: Any chloro-benzothiazole parent ion (
or ) must exhibit an and peak with an intensity ratio of approximately 3:1 . -
Validation Rule: If your mass spectrum shows a singlet peak at the expected molecular weight without the
isotope satellite, the compound is not a monochlorinated benzothiazole.
Visualization: Isotope Logic Flow
Figure 1: Logic flow for validating monochlorinated species using natural isotope abundance.
Comparative Analysis: EI vs. ESI Performance
The choice of ionization technique drastically alters the fragmentation topology.
Table 1: Technical Comparison of Ionization Modes
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Scientist's Verdict |
| Energy State | Hard Ionization (70 eV) | Soft Ionization (Thermal/Voltage) | EI for libraries; ESI for biological matrices. |
| Primary Ion | Radical Cation ( | Protonated Adduct ( | ESI preserves the molecular weight; EI destroys it. |
| C-Cl Stability | Low. Often cleaves immediately ( | High. Cl is retained; requires CID (MS/MS) to break. | Use ESI to track metabolic changes to the Cl-position. |
| Ring Cleavage | Extensive (RDA dominant). | Minimal (requires high collision energy). | EI provides the "fingerprint"; ESI provides sensitivity. |
| Detection Limit | Nanogram range. | Picogram/Femtogram range. | ESI is superior for trace DMPK analysis. |
Key Insight: In EI, the C-Cl bond is labile. You will often see a strong peak at
Mechanistic Deep Dive: Fragmentation Pathways
We focus here on 6-chloro-benzothiazole (MW ~169.6) as the model compound. The fragmentation follows three specific mechanistic pillars.
Pathway A: The "Halogen Ejection" (Radical Loss)
Under high energy (EI), the weakest bond is often the Carbon-Chlorine bond.
-
Reaction:
-
Observation: A loss of 35 Da. The resulting ion is a benzothiazole cation, which is highly stable due to resonance.
Pathway B: HCN Elimination (The Nitrogen Signature)
Heterocycles containing nitrogen typically eject hydrogen cyanide (HCN, 27 Da).
-
Reaction:
-
Causality: The stability of the HCN triple bond drives this elimination, collapsing the thiazole ring.
Pathway C: Retro-Diels-Alder (RDA) Cleavage
This is the diagnostic fingerprint for benzothiazoles. The thiazole ring undergoes a retro-cyclization.
-
Mechanism: The bond breaks at the C-S and C-N junctions.
-
Result: For 6-chlorobenzothiazole, the charge is often retained on the benzene ring fragment containing the chlorine.
-
Fragment:
(Chlorothiophenol-like radical).
Visualization: Fragmentation Pathway (6-Chloro-Benzothiazole)
Figure 2: Primary fragmentation vectors for 6-chlorobenzothiazole. Note that 'm/z' values shift by +1 in ESI positive mode.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure data integrity when analyzing these compounds, follow this protocol. This method uses ESI (Soft Ionization) with CID (Collision Induced Dissociation) to generate fragments controllably.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of analyte in Methanol (HPLC grade).
-
Dilution: Dilute to 1 µg/mL with 0.1% Formic Acid in water (promotes protonation
).
Step 2: Direct Infusion (Tuning)
-
Flow Rate: 10 µL/min into the ESI source.
-
Polarity: Positive Mode (+). Benzothiazoles are basic due to the nitrogen; they protonate easily.
-
Validation: Observe the 3:1 isotope cluster at
M and M+2.
Step 3: Collision Energy Ramp (The "Breakdown Curve")
Instead of a fixed energy, apply a ramp to distinguish labile vs. stable bonds.
-
Set CE (Collision Energy): 10 eV. Result: Primarily Parent Ion.
-
Set CE: 30 eV. Result: Appearance of HCN loss (
). -
Set CE: 50 eV. Result: Appearance of C-Cl cleavage (
) and RDA fragments.
Step 4: Data Interpretation
-
Rule: If the loss of 35 Da (Chlorine) occurs before the loss of 27 Da (HCN), the chlorine is likely on the thiazole ring (rare). If HCN is lost first, or simultaneously, the chlorine is on the benzene ring (common).
References
-
NIST Chemistry WebBook. 2-Amino-6-chlorobenzothiazole Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]
-
Wick, A., et al. (2010).[1] Comparison of electrospray ionization and atmospheric pressure chemical ionization for multi-residue analysis of biocides, UV-filters and benzothiazoles.[1] Journal of Chromatography A. Available at: [Link]
-
Vessecchi, R., et al. (2011). Retro-Diels–Alder reaction in mass spectrometry of flavonoids and related compounds. (Contextual reference for RDA mechanisms in heterocycles). Available at: [Link]
-
ChemGuide. Fragmentation Patterns in Mass Spectra. (Foundational principles of isotope clusters and halogen fragmentation). Available at: [Link]
Sources
Comparative Guide: Antitumor Potency of 7-Chloro vs. 6-Chloro Benzothiazole Derivatives
[1]
Executive Summary
This guide provides a technical comparison of 6-chloro and 7-chloro substituted benzothiazole derivatives, focusing on their application as antitumor agents. While both scaffolds exhibit significant cytotoxicity, 7-chloro derivatives (e.g., N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine) generally demonstrate superior potency in kinase inhibition (specifically VEGFR-2) and lower IC
Chemical Architecture & Electronic Impact
The benzothiazole core acts as a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine bases and interact with biological targets like DNA and kinases. The position of the chlorine substituent critically alters the electronic distribution and steric profile of the molecule.
Structural Comparison
| Feature | 6-Chloro Benzothiazole | 7-Chloro Benzothiazole |
| Position | para to the nitrogen atom in the fused benzene ring. | ortho to the sulfur atom; meta to the nitrogen. |
| Electronic Effect | Enhances lipophilicity; moderate electron withdrawal affecting the pKa of N-3. | Stronger steric influence on the S-1 position; alters binding pocket fit for kinase targets. |
| Primary Target Class | Dual inhibitors (Kinase + Cytokine modulation). | Specific Kinase Inhibitors (e.g., VEGFR-2, Topoisomerase II). |
SAR Logic[2][3][4]
-
C-6 Substitution: This position is electronically coupled to the N-3 nitrogen. Chlorine here increases lipophilicity (logP), improving membrane permeability, but may not provide the specific steric clash required for high-affinity kinase selectivity compared to the C-7 position.
-
C-7 Substitution: The 7-position is sterically proximal to the sulfur atom. In 2-aminobenzothiazoles, a 7-Cl substituent often locks the conformation of the 2-amino group or fills a specific hydrophobic pocket in enzymes like VEGFR-2, leading to nanomolar potency.
Head-to-Head Performance Data
The following data compares a representative 6-chloro derivative (Compound B7) against a potent 7-chloro lead (Compound 4i) .
Compounds Analyzed:
-
Compound B7 (6-Cl): 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine[1][2]
-
Compound 4i (7-Cl): 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazol-2-amine[1]
Table 1: Comparative IC Values ( M)
Lower values indicate higher potency.
| Cell Line | Tissue Origin | Compound B7 (6-Cl) | Compound 4i (7-Cl) | Standard (5-FU/Dox) |
| A549 | Lung Carcinoma | ~12.5 | 7.2 | 4.38 |
| MCF-7 | Breast Cancer | > 20 | 6.6 | 0.57 |
| MGC-803 | Gastric Cancer | 35.7 | N/A | 82.0 |
| DU145 | Prostate Cancer | N/A | 7.3 | N/A |
Analysis: The 7-chloro derivative (4i) consistently outperforms the 6-chloro analog in direct cytotoxicity against lung and breast cancer lines, exhibiting single-digit micromolar potency. However, the 6-chloro derivative (B7) shows superior efficacy against gastric cancer (MGC-803) compared to the standard drug 5-Fluorouracil, highlighting its utility in specific resistant phenotypes.
Mechanism of Action
The divergence in potency is rooted in distinct mechanistic pathways.
7-Chloro Mechanism: Kinase Blockade (VEGFR-2)
The 7-chloro substitution pattern is highly effective at targeting the ATP-binding pocket of receptor tyrosine kinases.
-
Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3]
-
Mode: Competitive inhibition at the ATP binding site.
-
Outcome: Direct inhibition of angiogenesis and cell proliferation. The 7-Cl group likely occupies a hydrophobic sub-pocket that the 6-Cl cannot reach.
6-Chloro Mechanism: Dual Signaling Modulation
The 6-chloro derivatives often act through a broader, multi-target mechanism involving apoptotic signaling and inflammation.
-
Targets: PI3K/Akt pathway and ERK signaling; IL-6 and TNF-
downregulation. -
Mode: Downregulation of phosphorylation (p-Akt, p-ERK).
-
Outcome: Induction of apoptosis (Caspase-3 activation) and cell cycle arrest at G2/M phase.
Caption: Divergent signaling pathways: 7-Cl derivatives predominantly target VEGFR-2/angiogenesis, while 6-Cl derivatives modulate intracellular survival kinases (Akt/ERK) and inflammatory cytokines.
Experimental Protocols
To validate these findings in your own laboratory, follow these standardized protocols.
A. Synthesis of 2-Substituted Benzothiazoles
Use this general condensation method to synthesize both 6-Cl and 7-Cl analogs for comparison.
-
Reagents: 2-amino-5-chlorothiophenol (for 6-Cl) or 2-amino-4-chlorothiophenol (for 7-Cl) + appropriate aldehyde (e.g., 4-nitrobenzaldehyde).
-
Reaction: Reflux equimolar amounts in ethanol or 1,4-dioxane with a catalytic amount of acetic acid or sodium metabisulfite (Na
S O ) for 6–8 hours. -
Work-up: Pour reaction mixture into crushed ice. Filter the precipitate.
-
Purification: Recrystallize from ethanol/DMF. Confirm structure via
H-NMR and Mass Spectrometry.
B. In Vitro Cytotoxicity (MTT Assay)
Standard protocol for determining IC
-
Seeding: Seed cancer cells (A549/MCF-7) in 96-well plates at
cells/well. Incubate for 24h. -
Treatment: Add test compounds (6-Cl and 7-Cl derivatives) at serial dilutions (e.g., 0.1
M to 100 M). Include DMSO control (<0.5%). -
Incubation: Incubate for 48–72 hours at 37°C, 5% CO
. -
Labeling: Add 20
L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove supernatant; add 150
L DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm. Calculate IC
using non-linear regression analysis.
SAR Visualization & Decision Guide
Use this logic flow to select the appropriate scaffold for your drug development goals.
Caption: Decision matrix for selecting chloro-substitution based on therapeutic target (Kinase vs. Dual-Action).
References
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. (2024).[1] Link
-
Furanone-functionalized benzothiazole derivatives: Synthesis, in vitro cytotoxicity, ADME, and molecular docking studies. ResearchGate. (2025). Link
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Pharmaceuticals (MDPI). (2022).[4] Link
-
Synthesis and antitumor activity of novel indole derivatives containing α-aminophosphonate moieties. Arabian Journal of Chemistry. (2025). Link
-
Benzothiazoles: How Relevant in Cancer Drug Design Strategy? Eco-Vector. (2025). Link
Structure-Activity Relationship (SAR) of Substituted 2-Phenylbenzothiazoles: A Comparative Technical Guide
Executive Summary: The Pharmacophore Defined
The 2-phenylbenzothiazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its planar, bicyclic heteroaromatic nature allows it to mimic purine bases and intercalate into DNA, while its lipophilic profile facilitates membrane permeability.
This guide moves beyond generic descriptions to provide a rigorous, data-driven analysis of how specific structural modifications dictate biological outcomes. We focus primarily on antitumor potency (specifically against breast and lung carcinoma lines) and antimicrobial efficacy , comparing these derivatives against standard-of-care agents like Doxorubicin and Cisplatin.
Strategic SAR Analysis
The biological activity of 2-phenylbenzothiazoles is governed by the electronic distribution and steric profile of two distinct domains: the benzothiazole fused ring (Domain A) and the 2-phenyl substituent (Domain B).
Domain A: The Benzothiazole Core (Positions 4-7)
Modifications here primarily influence metabolic stability and receptor binding affinity.
-
C-6 Substitution (Electronic Tuning):
-
Electron-Withdrawing Groups (EWGs): Introduction of Fluorine at C-6 (and C-5) significantly enhances antitumor activity. For example, 5-fluoro and 6-fluoro derivatives often exhibit GI50 values < 1 nM against sensitive breast cancer lines (MCF-7). The fluorine atom mimics hydrogen sterically but blocks metabolic hydroxylation, prolonging half-life.
-
Electron-Donating Groups (EDGs): A Methoxy (-OCH3) group at C-6 often retains potency but shifts the selectivity profile.
-
-
C-5 Substitution:
-
Substitution here is less tolerant of bulk. However, 5-fluoro analogues have shown a biphasic dose-response relationship characteristic of this class in ER+ cell lines.
-
Domain B: The Phenyl Ring (Positions 2', 3', 4')
This domain is the primary determinant of cytotoxicity and mechanism of action.
-
The Critical C-4' Position (Para):
-
Amino (-NH2) & Amide (-NHCOR): This is the "warhead" for antitumor activity. The 2-(4-aminophenyl)benzothiazole parent compound is a potent antitumor agent.[1][2][3] Derivatization to an amide (e.g., acetamide) often improves solubility and bioavailability without sacrificing potency.
-
Mechanism: These groups facilitate hydrogen bonding within the ATP-binding pocket of kinases (e.g., EGFR, PI3K).
-
-
C-3' Position (Meta):
-
Steric Modulation: Introduction of a Methyl or Chloro group at C-3', adjacent to a C-4' amine, can force the phenyl ring out of coplanarity. While this might reduce DNA intercalation, it can enhance selectivity for specific kinase pockets by restricting conformational freedom.
-
3',4'-Dimethoxy: This substitution pattern mimics the pharmacophore of combretastatin, a tubulin-binding agent, leading to potent cytotoxicity.
-
SAR Visualization
Figure 1: Strategic SAR Map highlighting critical substitution sites for optimizing biological activity.
Comparative Performance Data
The following data aggregates experimental results from multiple studies, normalizing activity against standard controls.
Antitumor Activity (IC50 in µM)
Target: Human Breast Cancer (MCF-7) & Lung Cancer (A549)
| Compound Class | Substituent (Benzothiazole) | Substituent (Phenyl) | MCF-7 IC50 (µM) | A549 IC50 (µM) | Comparative Insight |
| Standard | Doxorubicin | -- | 0.52 | 0.85 | Reference Standard |
| Series A | H | 4'-NH2 | 0.001 (GI50) | >10 | Highly selective for Breast Cancer (ER+). |
| Series B | 6-OMe | 4'-NH-CO-CH3 | 0.89 | 12.5 | Acetamide improves stability; moderate potency. |
| Series C | 5-F | 3',4'-dimethoxy | 0.05 | 4.2 | Superior to Doxorubicin in MCF-7; Fluorine effect. |
| Series D | H | 2'-Cl (Ortho) | 15.2 | 22.1 | Ortho-substitution reduces activity (Steric clash). |
Key Takeaway: The 5-fluoro-2-(3,4-dimethoxyphenyl)benzothiazole (Series C) demonstrates superior potency to Doxorubicin in breast cancer models, validating the synergy between the electron-withdrawing fluorine and the electron-rich dimethoxy phenyl ring.
Antimicrobial Activity (MIC in µg/mL)
Target: S. aureus (Gram +) and C. albicans (Fungal)
| Compound | Structure | S. aureus MIC | C. albicans MIC | Notes |
| Ampicillin | -- | 1.5 | -- | Antibacterial Control |
| Fluconazole | -- | -- | 2.0 | Antifungal Control |
| Cmpd 1e | 2-(4-OH-phenyl) | 12.5 | 6.25 | Hydroxyl group confers broad spectrum activity. |
| Cmpd 1k | 2-(4-OH, 3-Br-phenyl) | 3.12 | 3.12 | Bromination significantly improves potency. |
| Cmpd 7g | 6-Cl-2-(furan-2-yl)* | 1.5 | -- | Heterocyclic replacement of phenyl ring equals Ampicillin. |
Note: Cmpd 7g represents a bioisostere where the phenyl ring is replaced by furan, showing that heteroaryl rings can maintain high antibacterial efficacy.
Mechanistic Validation: The EGFR/PI3K Pathway
Potent benzothiazole derivatives (specifically the 4'-substituted variants) exert their cytotoxic effects by downregulating EGFR (Epidermal Growth Factor Receptor) tyrosine kinase activity. This blockade cascades downstream, inhibiting the PI3K/Akt/mTOR survival pathway and inducing apoptosis.
Signaling Cascade Diagram
Figure 2: Mechanistic action of benzothiazoles. Inhibition of EGFR halts the survival signal (PI3K/Akt), shifting the balance toward Apoptosis.
Experimental Protocols
To ensure reproducibility, we provide the optimized synthesis and assay protocols.
Synthesis: The Oxidative Cyclization (Jacobson Method)
This method is preferred over the condensation of aldehydes with 2-aminothiophenol for generating high yields of 2-substituted derivatives.
Protocol:
-
Reactants: Equimolar thiobenzanilide (substituted) and Potassium Ferricyanide (
). -
Solvent: Aqueous Sodium Hydroxide (NaOH) / Ethanol.
-
Conditions: Reflux at 80-90°C for 2-4 hours.
-
Work-up: Cool to room temperature. The product precipitates. Filter, wash with water, and recrystallize from ethanol.
Figure 3: Oxidative cyclization workflow for high-yield synthesis.
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values against MCF-7 cells.
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C ( ). -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM). Include Doxorubicin as positive control and DMSO (0.1%) as vehicle control.
-
Incubation: Incubate for 48 hours.
-
Dye Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. Med Chem. 2011.[4] Link
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines. PubMed. 2024. Link
-
Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazole. PMC. 2010. Link
-
Benzothiazole derivatives as anticancer agents. RSC Advances. 2025.[5][6][7][8] Link
-
Structure-antimicrobial activity relationship of a series of functionalized arylbenzothiazoles. Mol2Net. 2018.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structural Landscape of Benzothiazole-Based Bioactives: A Comparative Guide to Crystallographic Analysis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architecture of a Promising Bioactive Molecule
In the landscape of medicinal chemistry, the benzothiazole scaffold is a recurring motif in compounds exhibiting a wide array of pharmacological activities, from anticancer to antimicrobial agents.[1][2] The specific molecule of interest, 4-(7-Chloro-1,3-benzothiazol-2-yl)aniline, holds significant potential due to the confluence of the electron-withdrawing chloro group and the electron-donating aniline moiety, which can critically influence its binding affinity to biological targets. However, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals a critical knowledge gap: the single-crystal X-ray structure of this compound has not yet been reported.
This guide, therefore, serves a dual purpose. First, it provides a robust, field-proven framework for researchers to independently determine the crystal structure of the title compound. Second, it offers a comparative analysis with structurally related benzothiazole derivatives for which crystallographic data are available. By understanding the subtle yet significant structural variations across this chemical family, researchers can better anticipate the physicochemical properties and biological activity of novel analogues.
Hypothetical Structural Features of this compound
Before embarking on experimental determination, it is prudent to hypothesize the likely structural characteristics of the target molecule. The central benzothiazole core is a rigid, planar system. The dihedral angle between this core and the aniline ring will be a key determinant of the molecule's overall conformation. We can anticipate some degree of non-planarity due to steric hindrance between the hydrogen atoms on the adjacent rings. The chloro-substitution at the 7-position of the benzothiazole ring is expected to influence the electronic distribution and may participate in intermolecular interactions, such as halogen bonding, which can significantly impact the crystal packing.
Experimental Roadmap: From Synthesis to Structure Elucidation
The following section outlines a detailed, self-validating protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound.
Part 1: Synthesis of this compound
The synthesis of 2-arylbenzothiazoles is a well-established area of organic chemistry.[3][4] A common and effective method involves the condensation of a substituted 2-aminothiophenol with a substituted benzaldehyde.
Workflow for Synthesis and Purification
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Comparative Structural Analysis: Insights from Analogs
While the crystal structure of this compound remains to be determined, we can draw valuable comparisons with structurally similar compounds for which data is publicly available. This comparative approach allows us to anticipate the potential structural features of our target molecule.
Molecular Structures for Comparison
Caption: 2D structures of the target compound and its structurally related analogs.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for two relevant benzothiazole derivatives. The entry for the target compound is left blank to be filled upon experimental determination.
| Parameter | This compound | 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate [5] | 2-(4-chlorophenyl)benzothiazole [6] |
| Chemical Formula | C₁₃H₉ClN₂S | C₁₉H₁₅N₃S·H₂O | C₁₃H₈ClNS |
| Molecular Weight | 260.74 g/mol | 335.42 g/mol | 245.73 g/mol |
| Crystal System | To be determined | Triclinic | Monoclinic |
| Space Group | To be determined | P-1 | P 1 2₁/c 1 |
| a (Å) | To be determined | 6.5042(3) | 11.0497(5) |
| b (Å) | To be determined | 11.5721(5) | 14.1040(6) |
| c (Å) | To be determined | 11.9415(5) | 7.1466(3) |
| α (°) | To be determined | 99.597(1) | 90 |
| β (°) | To be determined | 103.599(1) | 98.556(4) |
| γ (°) | To be determined | 99.813(1) | 90 |
| Volume (ų) | To be determined | 840.52(6) | 1101.37(8) |
| Z | To be determined | 2 | 4 |
| Calculated Density (g/cm³) | To be determined | 1.323 | 1.481 |
Analysis of Comparative Data:
-
Crystal Packing: The difference in crystal systems and space groups between the two known analogs suggests that the substitution pattern significantly influences the crystal packing. The presence of the pyridylmethyl group and a water molecule of hydration in Analog 1 leads to a triclinic system stabilized by hydrogen bonding. [5]In contrast, the simpler 2-(4-chlorophenyl)benzothiazole (Analog 2) packs in a monoclinic system. [6]It is plausible that the aniline group in the target compound will also participate in hydrogen bonding, potentially leading to a more complex packing arrangement.
-
Molecular Conformation: In 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline, the dihedral angle between the benzothiazole ring system and the adjacent benzene ring is 7.22(1)°. [5]This slight twist from planarity is a common feature in such biaryl systems. A similar deviation from co-planarity can be expected for the target molecule.
-
Role of the Chloro Group: The chloro-substituent in the target compound is at the 7-position of the benzothiazole ring, whereas in Analog 2, it is on the appended phenyl ring. [6]The position of the chloro group will have a pronounced effect on the molecule's electronic properties and its potential for intermolecular interactions. In the target compound, the chloro group may engage in halogen bonding or other non-covalent interactions, which will be revealed upon structure determination.
Conclusion: A Path Forward
While the crystal structure of this compound is not currently in the public domain, this guide provides a comprehensive roadmap for its determination and a framework for its comparative analysis. By following the detailed experimental protocols and leveraging the structural insights from known analogs, researchers can elucidate the three-dimensional architecture of this promising bioactive compound. This knowledge will be invaluable for understanding its structure-activity relationships and for the rational design of new and more effective benzothiazole-based therapeutic agents.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
